![molecular formula C10H13N5O3S B2902900 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2191216-40-5](/img/structure/B2902900.png)
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme that is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. TDZD-8 has been shown to have potential therapeutic applications in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Anticancer Potential
Compounds similar to “1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” have been synthesized and investigated for their antiproliferative potential . The cytotoxicity screening studies revealed that some analogues possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug .
Antimicrobial Activity
These compounds have also been evaluated for their antimicrobial activity . The results revealed that some molecules possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .
Antioxidant Potential
The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that one of the analogues was the most potent derivative (IC 50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC 50 = 111.6 µM) .
Synthesis of New Heterocyclic Compounds
A series of new heterocyclic ensembles, derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid, was synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions . These resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds .
Cytotoxic Activities
A number of the synthesized compounds were examined in vitro for their cytotoxic activities against MCF-7 cancer and RPE-1 human cell lines using MTT assay .
Antibacterial and Antifungal Screening
The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole ring have been reported to interact with various targets such as5-HT1A receptors , and aquaporins . These targets play crucial roles in neurotransmission and water transport across cell membranes, respectively .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives have been reported to act as agonists or antagonists at 5-HT1A receptors , while others have been found to inhibit water permeability of membranes by interacting with aquaporins .
Biochemical Pathways
For example, the interaction of 1,3,4-thiadiazole derivatives with 5-HT1A receptors can affect serotonin signaling pathways , while their interaction with aquaporins can influence water transport pathways in cells .
Pharmacokinetics
Similar compounds have been reported to have improvedClogPs, microsomal stability, and ligand efficiency , which can potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibitanticancer, antimicrobial, and antioxidant potential . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of certain cancer cells with low nanomolar potency .
properties
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c16-9-11-2-4-15(9)10(17)14-3-1-7(6-14)18-8-5-12-19-13-8/h5,7H,1-4,6H2,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOFEIVFEOTOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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